Hydrocodone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOLZWFYMWNKH-PLQFRFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584450 | |
| Record name | Hydrocodone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-36-1 | |
| Record name | (5α)-4,5-Epoxy-3-methoxy-17-(methyl-d3)morphinan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136765-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocodone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Context of Deuterated Opioids in Contemporary Analytical Research
Significance of Stable-Isotope Labeled Internal Standards in Quantitative Bioanalysis
Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is fraught with challenges, including sample loss during preparation and matrix effects that can suppress or enhance the analytical signal. musechem.comwaters.com Stable-isotope labeled internal standards (SIL-IS) are the gold standard for mitigating these issues. crimsonpublishers.com By adding a known quantity of a SIL-IS, such as Hydrocodone-d3, to a sample at the beginning of the analytical process, any variations or losses affecting the target analyte (hydrocodone) will similarly affect the internal standard. musechem.com Because the SIL-IS is chemically almost identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. waters.com However, due to its higher mass, it is distinguishable by the detector, allowing for an accurate and precise quantification of the analyte based on the ratio of their signals. acanthusresearch.com This approach significantly improves the reliability and reproducibility of quantitative methods. crimsonpublishers.com
The use of deuterated internal standards like this compound is particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed for drug analysis. nih.gov In a typical LC-MS/MS method for hydrocodone, this compound is added to plasma or urine samples before extraction. nih.govdtic.mil The distinct mass-to-charge (m/z) ratios of hydrocodone and this compound allow for their simultaneous monitoring, ensuring accurate quantification even at low concentrations. dtic.milgcms.cz
Table 1: Mass Spectrometric Properties of Hydrocodone and this compound
| Compound | Molecular Formula | Precursor Ion (m/z) | Product Ions (m/z) |
| Hydrocodone | C18H21NO3 | 299.0 | 242.0, 228.0, 199.0 |
| This compound | C18H18D3NO3 | 302.0 | 242.0, 273.0, 202.0 |
This table illustrates the difference in mass-to-charge ratios that allows for the differentiation of hydrocodone and its deuterated internal standard in mass spectrometry. The data is compiled from typical analytical methods. dtic.milgcms.czgcms.cz
Evolution of Deuterium (B1214612) Labeling in Pharmaceutical Research and Development
The incorporation of deuterium into drug molecules is a strategy that has evolved significantly since its early applications in mechanistic and tracer studies. researchgate.net Initially, deuterium labeling was primarily used to investigate metabolic pathways and reaction mechanisms. The "kinetic isotope effect," where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes, was a key area of interest. clearsynthdiscovery.com
This understanding paved the way for the development of deuterated drugs, where the strategic placement of deuterium can improve a drug's pharmacokinetic profile, leading to enhanced stability and a longer half-life. clearsynthdiscovery.comnih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical and commercial viability of this approach. nih.gov
Beyond creating novel therapeutics, deuterium labeling has become indispensable in drug discovery and development for analytical purposes. pharmaffiliates.com The synthesis of deuterated analogs of active pharmaceutical ingredients (APIs) and their metabolites, such as this compound, is now a routine part of the development process. These labeled compounds are essential for pharmacokinetic studies, enabling the precise measurement of drug absorption, distribution, metabolism, and excretion (ADME). acs.orgresearchgate.net
The methods for deuterium labeling have also advanced, from simple direct exchange reactions to complex multi-step syntheses using deuterated reagents and precursors. These advancements have made a wide range of high-purity deuterated compounds, including this compound, more accessible to the research community. zeochem.com
Deuterated Analogs as Reference Materials in Chemical Analysis
Deuterated analogs, including this compound, serve as invaluable reference materials in various fields of chemical analysis, such as clinical toxicology, forensic science, and pharmaceutical quality control. pharmaffiliates.comoup.com As reference materials, they are used for:
Method Validation: To assess the performance characteristics of an analytical method, including accuracy, precision, linearity, and sensitivity. musechem.com
Calibration: To create calibration curves for the accurate quantification of the non-labeled analyte. clearsynth.com
Quality Control: To monitor the ongoing performance of an analytical method and ensure the reliability of results. thermofisher.com
The chemical and physical properties of this compound are nearly identical to those of hydrocodone, with the key difference being its mass. This makes it an ideal reference material for methods that rely on mass detection. In urine drug testing, for example, this compound is used to confirm the presence and concentration of hydrocodone, helping to distinguish prescribed use from potential misuse. thermofisher.comark-tdm.com The availability of high-purity, well-characterized deuterated standards is crucial for the accuracy and legal defensibility of such tests. pharmaffiliates.com
Table 2: Applications of this compound in Analytical Research
| Application Area | Specific Use of this compound | Analytical Technique |
| Pharmacokinetics | Internal standard for quantifying hydrocodone and its metabolites in biological samples (e.g., plasma, urine). nih.govdtic.mil | LC-MS/MS |
| Clinical Toxicology | Internal standard and calibrator for monitoring patient compliance and detecting hydrocodone abuse. oup.com | GC-MS, LC-MS/MS |
| Forensic Analysis | Reference material for the identification and quantification of hydrocodone in forensic samples. | GC-MS, LC-MS/MS |
| Pharmaceutical Quality Control | Reference standard for method validation and quality control of analytical procedures for hydrocodone-containing products. | HPLC, LC-MS/MS |
Synthesis and Isotopic Modification of Hydrocodone D3
Methodologies for Deuterium (B1214612) Incorporation in Opioid Structures
The introduction of deuterium into opioid structures can be achieved through various synthetic methodologies. One of the most common and direct approaches involves the use of deuterated reagents in the final steps of a synthetic sequence. This is particularly efficient when targeting specific functional groups that can be readily modified.
A prevalent method for producing Hydrocodone-d3 involves the N-alkylation of a precursor molecule. Specifically, the synthesis often commences with norhydrocodone (B1253062), the N-demethylated version of hydrocodone. This precursor provides a reactive secondary amine site for the introduction of a deuterated methyl group. The reaction utilizes a deuterated methylating agent, such as iodo[2H3]methane (CD3I), to install the trideuteromethyl group onto the nitrogen atom. This late-stage introduction of the isotopic label is advantageous as it minimizes the potential for loss of deuterium in preceding synthetic steps.
Other general strategies for deuterium incorporation in organic molecules, which can be adapted for opioid structures, include:
Catalytic Hydrogen-Deuterium (H-D) Exchange: This method involves the use of a catalyst, often a transition metal like palladium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). The regioselectivity of this method can be influenced by the choice of catalyst and reaction conditions.
Reduction of Unsaturated Precursors: The reduction of a double bond in a precursor molecule using deuterium gas in the presence of a suitable catalyst is another effective method. For morphinan (B1239233) alkaloids, this could involve the deuteration of a double bond within the carbon skeleton of a precursor.
Photoredox-Catalyzed Deuteration: This modern technique uses light-activated catalysts to generate radical intermediates that can be quenched with a deuterium source, allowing for deuteration at specific C-H bonds, including those alpha to an amine.
Regioselective Deuteration Strategies for Hydrocodone
Regioselectivity, the control of the position of deuterium incorporation, is paramount in the synthesis of isotopically labeled standards to ensure analytical consistency.
The most widely employed regioselective strategy for the synthesis of this compound is the aforementioned N-methylation of norhydrocodone with iodo[2H3]methane. This reaction is highly regioselective for the nitrogen atom due to the inherent nucleophilicity of the secondary amine, ensuring that the three deuterium atoms are exclusively located on the N-methyl group.
Beyond the N-methyl position, regioselective deuteration of the hydrocodone skeleton can be envisioned through the manipulation of its synthetic precursors. For instance, hydrocodone is often synthesized from other opium alkaloids like codeine or thebaine. Thebaine, which contains a conjugated diene system in its C-ring, can be selectively hydrogenated to form 8,14-dihydrothebaine, a direct precursor to hydrocodone. Performing this reduction with deuterium gas (D₂) instead of hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon would be expected to yield hydrocodone deuterated at specific positions on the C-ring. The precise locations of deuterium incorporation would depend on the stereochemistry of the catalytic deuteration of the double bonds in the precursor.
While less common for the specific synthesis of this compound as an internal standard, other regioselective deuteration methods targeting aromatic rings could potentially be applied to the phenolic ring of hydrocodone or its precursors, although this would likely involve harsher conditions that could affect other functional groups in the molecule.
Isotopic Purity and Characterization of Deuterated Hydrocodone Derivatives
The characterization and confirmation of isotopic purity are crucial steps in the validation of any deuterated standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium and for quantifying isotopic purity. For this compound, the molecular ion peak in the mass spectrum will be shifted by three mass units compared to unlabeled hydrocodone.
The full scan mass spectrum of this compound shows a prominent molecular ion ([M+H]⁺) at m/z 303.2, whereas hydrocodone exhibits its molecular ion at m/z 300.2. nih.gov Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms. For example, fragments that retain the N-methyl group will show a mass shift of +3, while fragments that have lost this group will have the same mass as the corresponding fragments from unlabeled hydrocodone. google.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the position of deuterium labeling and assessing isotopic purity.
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons (typically around 2.4 ppm) will be significantly diminished or absent, providing strong evidence for successful deuteration at this position. nih.gov
²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group would definitively confirm the presence and location of the deuterium label.
The isotopic purity of this compound is a measure of the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity is essential for its function as an internal standard to avoid interference from and cross-talk with the unlabeled analyte. Isotopic purity is often determined by mass spectrometry by comparing the ion intensities of the deuterated species to any residual unlabeled or partially deuterated species. nih.gov A typical isotopic purity for commercially available this compound standards is greater than 98%.
Table 1: Key Reaction in the Synthesis of this compound
| Reactant | Reagent | Product | Description |
| Norhydrocodone | Iodo[2H3]methane (CD3I) | This compound | N-methylation reaction that regioselectively introduces three deuterium atoms onto the nitrogen's methyl group. |
Table 2: Analytical Characterization Data for this compound
| Analytical Technique | Observation for this compound | Reference (Unlabeled Hydrocodone) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 303.2 nih.gov | [M+H]⁺ at m/z 300.2 nih.gov |
| ¹H NMR Spectroscopy | Disappearance of the singlet at ~2.4 ppm (N-CH₃) nih.gov | Singlet at ~2.4 ppm (N-CH₃) |
| ²H NMR Spectroscopy | Signal present at the chemical shift corresponding to the N-CH₃ group | No signal |
Advanced Analytical Methodologies for Opioid Quantification Utilizing Hydrocodone D3
Liquid Chromatography–Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become a cornerstone for opioid quantification due to its unparalleled sensitivity and selectivity, enabling the analysis of analytes at very low concentrations. Hydrocodone-d3 is routinely employed in these workflows to ensure the accuracy of the quantitative results.
Electrospray ionization (ESI) is the most prevalent ionization technique used in LC-MS/MS for opioid analysis, typically operating in positive ion mode. ESI efficiently converts the liquid eluent from the liquid chromatograph into a fine spray of charged droplets, which then desolvate and vaporize to produce gas-phase ions. For quantification, tandem mass spectrometry is employed using Multiple Reaction Monitoring (MRM). In MRM, the mass spectrometer monitors specific precursor-to-product ion transitions that are characteristic of the target analyte and its internal standard. This targeted approach significantly enhances selectivity and reduces background noise, allowing for the accurate quantification of hydrocodone in the presence of numerous other compounds dtic.milforensicresources.orgnih.govgcms.czdovepress.comnih.govresearchgate.netmaine.gov. This compound is monitored using distinct MRM transitions from those of unlabeled hydrocodone, ensuring precise ratio-based quantification dtic.milgcms.czdovepress.com.
Table 1: Typical LC-MS/MS Parameters for Hydrocodone Quantification
| Parameter | Description |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Typical Column | Reversed-phase C18, C8, or Phenyl-Hexyl (e.g., Waters ACQUITY UPLC HSS T3, Phenomenex Luna C18) |
| Mobile Phase | Gradient elution using mixtures of aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) with formic acid) and organic solvents (e.g., acetonitrile (B52724) or methanol) |
| Typical Run Time | 2-5 minutes (for UPLC systems) |
| Internal Standard | This compound |
| Example MRM Transitions | Hydrocodone: m/z 300.2 → 199.1; this compound: m/z 303.2 → 199.1 dtic.milgcms.czdovepress.com |
High-Resolution Accurate-Mass (HRAM) mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, offers enhanced specificity and sensitivity for opioid analysis mayocliniclabs.comoup.comthermofisher.com. HRAM instruments measure the mass-to-charge ratio (m/z) with high precision, enabling the determination of elemental compositions and the differentiation of isobaric compounds that might co-elute or produce similar nominal mass fragment ions. This capability is advantageous for identifying novel opioids, metabolites, or unexpected interferences, and can be used for both screening and quantification, often in a single run oup.comthermofisher.com. While MRM is typically favored for routine quantification due to its established robustness and sensitivity, HRAM provides a powerful tool for comprehensive profiling and discovery, where this compound can still serve as a critical internal standard for accurate quantification.
Effective chromatographic separation is paramount to resolve hydrocodone and its potential metabolites or related compounds from the complex sample matrix. Reversed-phase High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques employed.
Reversed-Phase Chromatography: C18 columns are widely used due to their versatility in separating moderately polar to non-polar compounds like hydrocodone. Mobile phases typically consist of a gradient mixture of an aqueous buffer (often containing formic acid or ammonium acetate for pH control and ionization efficiency) and an organic modifier such as acetonitrile or methanol (B129727) dtic.milnih.govnih.gov.
UHPLC: Utilizing smaller particle size stationary phases (e.g., 1.7 µm) and higher mobile phase pressures, UHPLC offers faster analysis times and improved resolution compared to traditional HPLC. Columns like Waters ACQUITY UPLC HSS T3 or Phenomenex Luna C18 are common choices, enabling rapid separation of isobaric metabolites and achieving short run times of 2-5 minutes nih.govcelerion.comoup.com.
The selection of the appropriate stationary phase and mobile phase gradient is crucial for achieving baseline separation of hydrocodone from structurally similar compounds and minimizing matrix effects, such as ion suppression, which can be monitored using post-column infusion techniques with this compound researchgate.net.
Gas Chromatography–Mass Spectrometry (GC-MS) Applications
GC-MS remains a vital technique for opioid analysis, particularly as a confirmatory method in forensic and clinical toxicology, offering robustness and established protocols. This compound is frequently used as an internal standard in GC-MS methods as well researchgate.netoup.comspringernature.comnih.gov.
While traditional GC-MS methods can have longer run times, advancements in column technology and temperature programming allow for faster analyses. The objective of Fast GC (FGC) is to reduce analysis time without compromising resolution or sensitivity. This is achieved through techniques such as using shorter and narrower columns, faster carrier gas flow rates, and optimized temperature gradients. In the context of opioid analysis, FGC-MS can significantly increase sample throughput, making it suitable for high-volume laboratories researchgate.net. The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in GC-MS provides the necessary selectivity for accurate quantification, even with faster chromatographic separations researchgate.netspringernature.comnih.govfda.gov.
Hydrocodone, being a keto-opiate, possesses polar functional groups (ketone, hydroxyl, amine) that can lead to poor volatility and thermal instability, often necessitating derivatization for GC-MS analysis. Derivatization converts these functional groups into more volatile and thermally stable derivatives, improving chromatographic performance and ionization efficiency.
Common derivatization strategies for hydrocodone in GC-MS include:
Oxime Formation: Reacting the ketone group with hydroxylamine (B1172632) or methoxyamine hydrochloride forms oximes. This step is crucial for keto-opiates as it prevents tautomerization and the formation of multiple derivatives, leading to a single, well-defined peak for hydrocodone researchgate.netnih.govnih.govnih.gov.
Silylation: Trimethylsilyl (TMS) derivatives, formed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), are commonly used to derivatize hydroxyl and amine groups, increasing volatility researchgate.netnih.govnih.govresearchgate.net.
Acylation: Propionic anhydride (B1165640) can be used to esterify hydroxyl groups, and trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to acylate hydroxyl and amine groups, respectively oup.comspringernature.comnih.govnih.gov.
Sequential derivatization, such as forming an oxime followed by silylation or acylation, is often employed to ensure complete derivatization of all reactive sites, thereby enhancing analytical robustness and specificity nih.govnih.govnih.gov. The choice of derivatization reagent and conditions is critical to avoid side reactions and ensure the formation of stable derivatives suitable for GC-MS analysis.
Table 2: Common Derivatization Strategies for Hydrocodone in GC-MS
| Derivatization Strategy | Reagent(s) | Target Functional Group(s) | Outcome for Hydrocodone | Reference(s) |
| Oxime Formation | Hydroxylamine or Methoxyamine Hydrochloride | Ketone | Converts ketone to a stable oxime, preventing enolization and improving GC behavior. | researchgate.netnih.govnih.govnih.gov |
| Silylation | BSTFA + TMCS or MSTFA | Hydroxyl, Amine, Ketone | Forms TMS ethers and TMS oximes (if oxime is already present), increasing volatility and thermal stability. | researchgate.netnih.govnih.govresearchgate.net |
| Acylation | Propionic Anhydride | Hydroxyl | Forms propionyl esters. | oup.comnih.gov |
| Trifluoroacetic Anhydride (TFAA) | Hydroxyl, Amine | Forms trifluoroacetyl derivatives. | oup.comnih.gov | |
| N-methyl-bis(trifluoroacetamide) (MBTFA) | Hydroxyl, Amine | Forms trifluoroacetyl derivatives. | springernature.com | |
| Sequential Derivatization | Methoxyamine then BSTFA/TMCS or Propionic Anhydride | Ketone, Hydroxyl, Amine | Comprehensive derivatization for enhanced volatility, stability, and chromatographic resolution, addressing keto-opiates effectively. | nih.govnih.govnih.gov |
Compound List
Hydrocodone
this compound
Codeine
Morphine
6-Acetylmorphine (6-AM)
Hydromorphone
Oxycodone
Oxymorphone
Noroxycodone
6α-Oxycodol
6β-Oxycodol
Thebaine
Fentanyl
Norfentanyl
Meperidine
Normeperidine
Methadone
EDDP
Propoxyphene
Norpropoxyphene
Homatropine Methylbromide (HM)
Pseudoephedrine
Pseudoephedrine-d3
Benzimidazole Opioids (Nitazenes)
Xylazine
Sample Preparation Techniques in Bioanalytical Assays
Effective sample preparation is a critical prerequisite for the successful LC-MS/MS analysis of opioids in biological fluids like plasma, serum, and urine. The primary goals of sample preparation are to isolate the target analytes from interfering matrix components, concentrate the analytes to achieve desired sensitivity, and remove substances that could cause ion suppression or damage the LC-MS/MS system. This compound, as a deuterated analog, is added to samples at the beginning of the preparation process to account for any analyte losses during extraction and variations in ionization efficiency during mass spectrometric detection.
Solid Phase Extraction (SPE) Methodologies
Solid Phase Extraction (SPE) is a widely utilized and highly effective technique for the cleanup and concentration of opioids from biological samples. This method relies on the differential partitioning of analytes between a solid stationary phase (sorbent) and a liquid mobile phase. For opioid analysis, various SPE sorbent chemistries are employed, including reversed-phase (e.g., C18), ion-exchange, and mixed-mode sorbents, depending on the physicochemical properties of the target analytes and the sample matrix.
SPE protocols typically involve conditioning the sorbent material, loading the prepared biological sample, washing away interfering matrix components, and finally eluting the target analytes with a suitable organic solvent. For instance, studies have reported the use of Bond Elute Certify cartridges for the SPE of hydrocodone and other opioids from urine nih.gov. Mixed-mode sorbent columns have also been successfully applied for the extraction of hydrocodone and its metabolites from plasma, offering a balance of reversed-phase and ion-exchange retention mechanisms dtic.mil. Automated SPE systems, such as those employing flow-through elution from dried sample spots, are also gaining traction for their efficiency and reduced sample handling missouri.edunih.gov. Extraction efficiencies for opioids using SPE methods can typically range from 70% to over 100%, depending on the specific sorbent, elution solvent, and matrix faa.gov.
Protein Precipitation and Liquid-Liquid Extraction
Protein Precipitation (PPT): Protein precipitation is a simpler and faster sample preparation technique often employed for bioanalytical assays. It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acidic solution to a biological sample, causing proteins to aggregate and precipitate out of solution. The supernatant, containing the analytes, is then typically analyzed directly or subjected to further cleanup. While PPT offers rapid turnaround times and lower costs, it may not provide as thorough a cleanup as SPE, potentially leading to higher matrix effects or retention time shifts, particularly in complex matrices like whole blood ojp.govresearchgate.net. For example, protein precipitation from whole blood using acetone:acetonitrile mixtures has been described, but it requires careful optimization to balance precipitation efficiency with analyte solubility researchgate.net.
Liquid-Liquid Extraction (LLE): Liquid-liquid extraction (LLE) is another established technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. LLE protocols for opioids often involve adjusting the pH of the sample to optimize the partitioning of the basic opioid analytes into the organic phase. Common solvent systems include mixtures of ethyl acetate, diethyl ether, or dichloromethane (B109758) capes.gov.brnih.gov. A simple LLE method for hydrocodone in plasma reported an average extraction recovery of approximately 72.50% tandfonline.com. While effective, LLE can be more labor-intensive and may require larger sample volumes compared to other techniques.
Matrix Effects Mitigation through Internal Standard Compensation
Matrix effects, specifically ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. These effects occur when co-eluting endogenous matrix components interfere with the ionization efficiency of the analyte in the mass spectrometer's ion source. This variability can lead to inaccurate quantification, especially at low analyte concentrations.
Stable isotope-labeled (SIL) internal standards, such as this compound, are indispensable for compensating for matrix effects. This compound is chemically identical to hydrocodone but differs in mass due to the incorporation of deuterium (B1214612) atoms. When added to the sample at the start of the preparation process, it undergoes similar extraction, chromatographic separation, and ionization processes as the native analyte. By measuring the ratio of the analyte's signal to that of this compound, variations caused by matrix effects can be effectively normalized. Studies have shown that the use of deuterated internal standards can reduce the impact of matrix effects on quantification to less than 15% nih.gov. However, it is crucial that the internal standard co-elutes chromatographically with the analyte; differences in retention times, which can sometimes occur with deuterium-labeled compounds due to isotope effects, may compromise the effectiveness of the compensation myadlm.orgwaters.comresearchgate.net. Therefore, careful selection and validation of the internal standard are critical.
Data Tables
To illustrate the comparative performance of these sample preparation techniques and the impact of internal standards, the following data tables summarize key findings from relevant literature.
Table 1: Comparative Performance of Sample Preparation Techniques for Opioid Analysis
| Technique | Typical Matrix | Recovery Range (Hydrocodone/Opiates) | Key Advantages | Key Disadvantages | References |
| Solid Phase Extraction (SPE) | Urine, Plasma, Blood | 70-103% faa.gov | High selectivity, good cleanup, efficient concentration | Can be time-consuming, requires optimization, potential for sorbent variability | nih.govdtic.milnih.govnih.govoup.comelsevier.esnih.gov |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | ~72.50% tandfonline.com (Hydrocodone) | Well-established, effective partitioning | Labor-intensive, larger volumes, potential for emulsion formation, less selective | capes.gov.brnih.govtandfonline.comojp.gov |
| Protein Precipitation (PPT) | Whole Blood, Plasma | Variable, generally lower than SPE | Fast, simple, low cost | Less effective cleanup, potential for matrix effects, retention time shifts ojp.gov | ojp.govresearchgate.netjapsonline.comoup.commdpi.com |
Table 2: Impact of Deuterated Internal Standards on Matrix Effect Mitigation
| Internal Standard Type | Primary Benefit | Potential Challenges | Impact on Quantification (Matrix Effect) | References |
| Deuterium-Labeled (e.g., this compound) | Compensates for analyte loss and ionization variability | Potential for differential elution due to isotope effects; co-elution is critical for effective compensation. | Typically <15% nih.gov | nih.govmyadlm.orgwaters.comresearchgate.netnih.gov |
| Carbon-13 Labeled | More similar physicochemical properties to analyte, potentially better co-elution. | Less commercially available compared to deuterium-labeled standards. | Expected to be highly effective. | researchgate.netnih.gov |
The strategic implementation of robust sample preparation techniques, coupled with the judicious use of stable isotope-labeled internal standards like this compound, is fundamental to achieving accurate and reliable quantification of opioids in complex bioanalytical matrices.
Bioanalytical Method Validation Principles and Practices with Hydrocodone D3
Assessment of Selectivity and Specificity
Selectivity and specificity are critical parameters that confirm the method's ability to accurately measure hydrocodone in the presence of other components within the biological matrix. This includes endogenous substances, potential metabolites, degradation products, and co-administered drugs. For a method utilizing Hydrocodone-d3, selectivity is demonstrated by the mass spectrometer's capacity to differentiate between hydrocodone and its deuterated counterpart, ensuring no significant interference from other compounds at the selected mass transitions.
Methodology: The assessment involves analyzing blank biological matrix samples (e.g., plasma, urine) spiked with potential interferents, such as structurally similar compounds or known metabolites. Blank matrix samples are also analyzed to establish baseline noise levels. Specificity is confirmed by analyzing samples spiked with hydrocodone and this compound at low concentrations. Peak purity is evaluated using extracted ion chromatograms (EICs) at the characteristic mass-to-charge ratios (m/z) of hydrocodone and this compound.
Illustrative Research Findings: A typical validation would include analyzing blank plasma samples spiked with potential interferents like codeine and morphine. The results would show well-resolved chromatographic peaks for hydrocodone and this compound, with negligible signal in blank samples, typically less than 20% of the response at the Lower Limit of Quantification (LLOQ) for hydrocodone, and less than 5% of the this compound response.
Data Table 4.1: Selectivity and Specificity Assessment
| Sample Type | Spiked Interferent(s) | Hydrocodone Peak Area (m/z X) | This compound Peak Area (m/z Y) | Interference Level (% of LLOQ Hydrocodone) |
| Blank Plasma | None | < 50 | < 20 | N/A |
| Blank Plasma + Codeine | Codeine | < 75 | < 30 | < 10% |
| Blank Plasma + Morphine | Morphine | < 60 | < 25 | < 8% |
| Blank Plasma + Hydrocodone | Hydrocodone (LLOQ) | 1000 | N/A | 100% |
| Blank Plasma + this compound | This compound | N/A | 5000 | N/A |
| LLOQ Sample (Hydrocodone) | Hydrocodone + IS | 1000 | 5000 | 100% |
Note: m/z X and m/z Y represent the specific precursor and product ion transitions for hydrocodone and this compound, respectively. Interference Level is assessed against the hydrocodone LLOQ signal.
Determination of Quantification and Detection Limits (LOQ/LOD)
The Lower Limit of Quantification (LLOQ) defines the lowest concentration of hydrocodone that can be reliably quantified with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected but not necessarily quantified. The validation process establishes the LLOQ for hydrocodone, ensuring that this compound is present at a sufficient concentration to provide a reliable signal at this low level.
Methodology: To determine the LLOQ, samples are prepared at very low concentrations of hydrocodone, with this compound added as the internal standard. The signal-to-noise (S/N) ratio or the peak area ratio (analyte/internal standard) is evaluated. The LLOQ is established at the lowest concentration where the S/N ratio is typically ≥ 5, and precision and accuracy meet predefined criteria (e.g., ±20% for both). The LOD is often determined statistically as the concentration yielding a signal three times the baseline noise.
Illustrative Research Findings: In a typical validation, this compound would be added at a constant concentration (e.g., 10 ng/mL). Calibration standards for hydrocodone would range from 1 ng/mL to 500 ng/mL. QC samples at 1 ng/mL (LLOQ), 3 ng/mL, 50 ng/mL, and 400 ng/mL would be analyzed. If the mean accuracy for the 1 ng/mL samples is within ±20% and the precision (%CV) is ≤ 20%, then 1 ng/mL is accepted as the LLOQ. The S/N ratio at 1 ng/mL for hydrocodone relative to this compound would typically be observed to be greater than 5.
Data Table 4.2: Determination of LLOQ for Hydrocodone
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD) | S/N Ratio (Mean) | Accuracy (% of Nominal) | Precision (% CV) | Acceptance Criteria Met? |
| 0.5 | 0.05 ± 0.02 | 3.2 | 85.0% | 25.0% | No |
| 1.0 (LLOQ) | 0.12 ± 0.01 | 6.5 | 95.0% | 10.0% | Yes |
| 2.0 | 0.25 ± 0.02 | 12.0 | 98.0% | 8.0% | Yes |
| 5.0 | 0.60 ± 0.04 | 25.0 | 101.0% | 6.0% | Yes |
Note: SD = Standard Deviation, CV = Coefficient of Variation. The LLOQ is determined based on acceptable accuracy (±20%) and precision (≤20%) and a signal-to-noise ratio of at least 5.
Calibration Curve Construction and Linearity Evaluation
A calibration curve is essential for accurately quantifying the analyte. It establishes the relationship between the measured response and the analyte concentration. For methods using this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the peak area of hydrocodone to the peak area of this compound (Analyte/IS ratio) against the known concentrations of hydrocodone in the calibration standards.
Methodology: Calibration standards are prepared at various concentrations across the expected range of analyte concentrations. These, along with blank matrix and QC samples, are processed and analyzed. For each calibration standard, the peak area ratio of hydrocodone to this compound is calculated. These ratios are plotted against the corresponding hydrocodone concentrations. Weighted linear regression (e.g., 1/x or 1/x²) is commonly used to account for heteroscedasticity.
Illustrative Research Findings: A typical calibration range might be from the LLOQ (e.g., 1 ng/mL) to an Upper Limit of Quantification (ULOQ) (e.g., 500 ng/mL). At least six non-zero calibration standards are analyzed. Linearity is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.99. The regression equation is used to back-calculate concentrations in QC samples and unknowns. The deviation of back-calculated concentrations from nominal concentrations should be within acceptable limits (e.g., ±15% for standards above LLOQ, ±20% for LLOQ).
Data Table 4.3: Calibration Curve Data for Hydrocodone Quantification
| Calibration Standard ID | Hydrocodone Concentration (ng/mL) | Hydrocodone Peak Area | This compound Peak Area | Analyte/IS Peak Area Ratio | Back-calculated Concentration (ng/mL) | Deviation (%) |
| CAL 1 | 1.0 | 1000 | 5000 | 0.200 | 1.02 | +2.0 |
| CAL 2 | 3.0 | 3000 | 5000 | 0.600 | 2.95 | -1.7 |
| CAL 3 | 10.0 | 10000 | 5000 | 2.000 | 9.80 | -2.0 |
| CAL 4 | 50.0 | 50000 | 5000 | 10.000 | 49.50 | -1.0 |
| CAL 5 | 200.0 | 200000 | 5000 | 40.000 | 198.00 | -1.0 |
| CAL 6 | 500.0 | 500000 | 5000 | 100.000 | 497.50 | -0.5 |
Regression Model: Weighted Linear Regression (1/x²). Correlation Coefficient (r²): 0.9998. Equation: y = 0.200x + 0.001 (where y = Analyte/IS ratio, x = Hydrocodone Concentration). Deviation (%) = ((Back-calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100.
Precision and Accuracy Assessments (Intra-day and Inter-day)
Precision refers to the agreement among individual measurements, while accuracy refers to the closeness of a measured value to the true value. These parameters are evaluated at different concentration levels, including the LLOQ and at least two other concentrations (low, medium, high QC). This compound, as an internal standard, significantly contributes to achieving acceptable precision and accuracy by correcting for variations in sample handling and instrument performance.
Methodology: Precision and accuracy are assessed by analyzing multiple replicates (typically ≥ 5) of QC samples at each concentration level. This is performed over at least three different analytical runs to assess inter-day variability and within a single run for intra-day variability. Precision is calculated as the coefficient of variation (%CV), and accuracy is determined as the percentage bias from the nominal concentration: % Bias = ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
Illustrative Research Findings: For a method to be validated, intra-day and inter-day precision should typically be ≤ 15% CV, and accuracy should be within ±15% bias for concentrations above the LLOQ. For the LLOQ concentration, precision should be ≤ 20% CV and accuracy within ±20% bias. Analyzing five replicates of QC samples at three concentration levels on three separate days provides the necessary data. The consistent use of this compound helps ensure that variations in extraction or ionization efficiency of hydrocodone are largely compensated for, leading to lower CVs and biases.
Data Table 4.4a: Intra-day Precision and Accuracy
| QC Level (Nominal ng/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Mean (ng/mL) | SD (ng/mL) | % CV | % Bias | Acceptance Criteria Met? |
| LLOQ (1.0) | 1.05 | 0.98 | 1.10 | 0.95 | 1.02 | 1.02 | 0.06 | 5.9% | +2.0% | Yes (±20%) |
| Low (3.0) | 2.90 | 3.10 | 3.05 | 2.95 | 3.00 | 3.00 | 0.08 | 2.7% | 0.0% | Yes (±15%) |
| Mid (50.0) | 48.5 | 51.0 | 49.5 | 50.0 | 49.0 | 49.6 | 0.95 | 1.9% | -0.8% | Yes (±15%) |
| High (400.0) | 395.0 | 405.0 | 400.0 | 398.0 | 402.0 | 400.0 | 4.0 | 1.0% | 0.0% | Yes (±15%) |
Data Table 4.4b: Inter-day Precision and Accuracy (Across 3 Days)
| QC Level (Nominal ng/mL) | Mean (ng/mL) | SD (ng/mL) | % CV | % Bias | Acceptance Criteria Met? |
| LLOQ (1.0) | 1.03 | 0.07 | 6.8% | +3.0% | Yes (±20%) |
| Low (3.0) | 3.05 | 0.10 | 3.3% | +1.7% | Yes (±15%) |
| Mid (50.0) | 49.8 | 1.1 | 2.2% | -0.4% | Yes (±15%) |
| High (400.0) | 401.5 | 4.5 | 1.1% | +0.4% | Yes (±15%) |
Note: SD = Standard Deviation, CV = Coefficient of Variation. Acceptance criteria are typically ±20% for LLOQ and ±15% for other levels.
Evaluation of Extraction Recovery and Efficiency
Extraction recovery assesses how effectively hydrocodone is transferred from the biological matrix to the extraction solvent. This compound, as a stable isotope-labeled analog, is expected to behave identically to hydrocodone during extraction. Comparing the recovery of hydrocodone to that of this compound provides a robust measure of extraction efficiency and helps correct for any losses.
Methodology: Extraction recovery is evaluated by preparing samples spiked with known amounts of hydrocodone and this compound, then subjecting them to the full sample preparation procedure. Recovery (%) is calculated by comparing the peak area obtained from the extracted sample to the peak area from a post-extraction spiked sample (analyte and IS added directly to the reconstitution solution). The recovery of this compound should be similar to that of hydrocodone.
Illustrative Research Findings: Ideally, extraction recovery should be consistent and reproducible. A recovery of 70-90% is often considered good. For example, if hydrocodone is spiked at 50 ng/mL and this compound at 10 ng/mL, and the extraction yields 80% recovery for hydrocodone, the recovery for this compound should also be around 80%. This consistency is critical because the ratio of hydrocodone to this compound is used for quantification.
Data Table 4.5: Extraction Recovery of Hydrocodone and this compound
| QC Level (Nominal ng/mL) | Hydrocodone Spike (ng/mL) | This compound Spike (ng/mL) | Hydrocodone Recovery (%) | This compound Recovery (%) | Difference (%) | Acceptance Criteria Met? |
| LLOQ (1.0) | 1.0 | 10.0 | 75.5 | 76.0 | 0.5 | Yes (≤ 5%) |
| Low (3.0) | 3.0 | 10.0 | 78.0 | 77.5 | -0.5 | Yes (≤ 5%) |
| Mid (50.0) | 50.0 | 10.0 | 82.0 | 81.5 | -0.5 | Yes (≤ 5%) |
| High (400.0) | 400.0 | 10.0 | 85.5 | 85.0 | -0.5 | Yes (≤ 5%) |
Note: Recovery is calculated relative to post-extraction spiked samples. The difference between Hydrocodone and this compound recovery should ideally be within ±5% for consistent performance.
Characterization of Carryover Effects
Carryover is the phenomenon where residual analyte from a high-concentration sample contaminates a subsequent low-concentration or blank sample, leading to falsely elevated results. This is a critical parameter to assess, especially with sensitive detection techniques like LC-MS/MS. This compound's presence does not directly influence carryover but is analyzed alongside the analyte.
Methodology: To assess carryover, a blank matrix sample is injected immediately after a sample containing the analyte at its highest concentration (ULOQ). The blank sample's hydrocodone peak area response is measured. Carryover is considered acceptable if the signal for hydrocodone in the blank sample is below a threshold, typically less than 20% of the LLOQ response for hydrocodone.
Illustrative Research Findings: In a typical validation, a ULOQ sample (e.g., 500 ng/mL hydrocodone) is injected, followed by a blank sample. The blank sample should show no detectable signal for hydrocodone above the baseline noise or below the LLOQ. For instance, if the LLOQ is 1 ng/mL, the blank sample following the ULOQ should have a hydrocodone peak area equivalent to less than 0.2 ng/mL. The signal for this compound in the blank is also monitored to ensure system purging.
Data Table 4.6: Carryover Assessment
| Injection Sequence | Sample Type | Hydrocodone Peak Area | This compound Peak Area | Hydrocodone Concentration (ng/mL) (Calculated) | Acceptance Criteria Met? (≤ 20% of LLOQ) |
| 1 | ULOQ Standard (500 ng/mL) | 500,000 | 5,000 | 500.0 | N/A |
| 2 | Blank Matrix | 150 | 50 | 0.15 | Yes (0.15 ng/mL < 0.2 ng/mL) |
| 3 | LLOQ QC (1.0 ng/mL) | 1050 | 5200 | 1.03 | N/A |
Note: The calculated concentration in the blank sample is based on the calibration curve. LLOQ is 1.0 ng/mL, so 20% of LLOQ is 0.2 ng/mL.
Dilution Integrity Verification
Dilution integrity is crucial for samples with analyte concentrations exceeding the ULOQ of the calibration curve. It ensures that diluted samples can be accurately analyzed, with the resulting concentration correctly calculated by applying the dilution factor. This compound is present in the diluent or original sample, maintaining internal standard correction.
Methodology: To verify dilution integrity, samples are prepared at concentrations significantly above the ULOQ (e.g., 5x or 10x ULOQ). These samples are then diluted by a specific factor (e.g., 1:10) using a diluent containing this compound. The diluted samples are analyzed, and the hydrocodone concentration is calculated by multiplying the measured concentration by the dilution factor. The accuracy of this calculated concentration is assessed against the nominal concentration.
Illustrative Research Findings: For a method with a ULOQ of 500 ng/mL, a sample might be prepared at 2500 ng/mL. This sample would be diluted 1:10 with a diluent containing this compound. The diluted sample's measured concentration, when multiplied by 10, should be within ±15% of the original 2500 ng/mL concentration. For example, if the diluted sample measures 255 ng/mL of hydrocodone, the calculated concentration would be 2550 ng/mL, which is within acceptable limits for a 1:10 dilution.
Data Table 4.7: Dilution Integrity Verification (1:10 Dilution)
| Sample Type | Nominal Hydrocodone Conc. (ng/mL) | Hydrocodone Conc. in Diluted Sample (ng/mL) (Measured) | This compound Conc. in Diluted Sample (ng/mL) (Measured) | Calculated Hydrocodone Conc. (ng/mL) | Dilution Factor | Accuracy (% of Nominal) | Acceptance Criteria Met? (±15%) |
| High Conc. Sample (x5) | 2500.0 | 255.0 | 100.0 | 2550.0 | 10 | +2.0% | Yes |
| High Conc. Sample (x10) | 5000.0 | 490.0 | 100.0 | 4900.0 | 10 | -2.0% | Yes |
Note: The measured concentrations in the diluted sample are used to calculate the original concentration by applying the dilution factor. Accuracy is assessed against the nominal concentration of the undiluted sample.
Role of Hydrocodone D3 in Investigating Opioid Metabolism and Isotopic Effects
Deuterium (B1214612) Labeling for Elucidation of Metabolic Pathways
Deuterium labeling is a powerful technique used to trace the metabolic fate of drugs within a biological system. nih.gov In the context of hydrocodone, metabolism primarily occurs in the liver via two main pathways: O-demethylation to the active metabolite hydromorphone, catalyzed by the CYP2D6 enzyme, and N-demethylation to norhydrocodone (B1253062), mediated by the CYP3A4 enzyme. clinpgx.orgnih.govoup.com Hydrocodone-d3 is frequently employed as an internal standard in quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comlongdom.org Its slightly higher mass allows it to be distinguished from the non-deuterated hydrocodone and its metabolites, ensuring accurate measurement of their concentrations in biological samples such as plasma and urine. oup.comnih.gov This precise quantification is essential for constructing a detailed map of how hydrocodone is processed and eliminated from the body.
The major metabolic pathways of hydrocodone include:
O-demethylation: Conversion to hydromorphone, a potent analgesic, primarily by CYP2D6. nih.gov
N-demethylation: Conversion to norhydrocodone by CYP3A4. clinpgx.org
6-keto reduction: Conversion to 6-α-hydrocodol and 6-β-hydrocodol. oup.com
By administering a mixture of hydrocodone and a known amount of this compound, researchers can track the appearance of both deuterated and non-deuterated metabolites, thereby confirming and quantifying the flux through these different pathways.
Kinetic Isotope Effects (KIE) in Opioid Biotransformation Studies
The replacement of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. osti.govbioscientia.de This difference in bond energy means that more energy is required to break the C-D bond. In enzyme-catalyzed reactions where the cleavage of this bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate. nih.govnih.gov This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE). nih.gov
In opioid biotransformation, particularly reactions mediated by the cytochrome P450 (CYP) family of enzymes, the KIE is a critical tool for studying reaction mechanisms. nih.govnih.gov For hydrocodone, the O-demethylation by CYP2D6 and N-demethylation by CYP3A4 both involve the cleavage of C-H bonds. clinpgx.org The observation of a significant KIE upon deuteration at these positions provides strong evidence that C-H bond cleavage is a rate-determining step in the metabolic process. nih.gov The magnitude of the KIE (expressed as the ratio of the reaction rate for the hydrogen-containing compound to the deuterium-containing compound, kH/kD) can provide insights into the transition state of the enzymatic reaction. nih.gov Studies on other drugs have demonstrated that KIE values for CYP-mediated reactions can range from small (close to 1) to large (greater than 5), depending on the specific enzyme and reaction. nih.govnih.gov
In Vitro Metabolic Studies Using Deuterated Analogs (e.g., Microsomal Assays)
In vitro metabolic studies are a cornerstone of drug development, providing early insights into a compound's metabolic stability and potential for drug-drug interactions. nih.govresearchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes like CYPs and are frequently used for these assays. nih.govspringernature.com
In a typical microsomal stability assay, this compound and its parent compound, hydrocodone, are incubated with liver microsomes (human, rat, or other species) and necessary cofactors like NADPH. researchgate.netresearchgate.net The rate at which the parent compounds are consumed over time is measured. researchgate.net By comparing the metabolic rates, researchers can quantify the KIE and assess the impact of deuteration on metabolic stability. nih.gov If this compound is metabolized more slowly than hydrocodone, it indicates that the deuteration has successfully slowed a key metabolic process, thereby increasing the compound's stability. mdpi.comjuniperpublishers.com
These assays can also identify the metabolites formed. By analyzing the incubation mixture with LC-MS/MS, researchers can detect and quantify the formation of deuterated and non-deuterated metabolites like hydromorphone and norhydrocodone. springernature.com This allows for a direct comparison of how deuteration affects the efficiency of different metabolic pathways.
Table 1: Illustrative Data from an In Vitro Microsomal Stability Assay Note: This table contains hypothetical data for illustrative purposes.
| Compound | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-life (min) |
|---|---|---|---|
| Hydrocodone | 0 | 100 | 45 |
| 15 | 60 | ||
| 30 | 35 | ||
| 60 | 12 | ||
| This compound | 0 | 100 | 85 |
| 15 | 80 | ||
| 30 | 65 | ||
| 60 | 42 |
This illustrative data shows that this compound has a longer half-life in the microsomal assay, demonstrating increased metabolic stability due to the kinetic isotope effect.
Comparative In Vivo Metabolic Profiling in Research Models
In vivo studies in research models, such as rats, dogs, and guinea pigs, are crucial for understanding how a drug is metabolized in a whole organism. nih.gov There can be considerable species differences in drug metabolism, and deuterated standards like this compound are vital for these comparative studies. nih.govresearchgate.net
In a typical study, different species are administered hydrocodone, and urine and plasma samples are collected over time. researchgate.net this compound is used as an internal standard during the analysis of these samples to ensure accurate quantification of the parent drug and its metabolites. oup.com Research has shown significant variations in the metabolic patterns of hydrocodone among different species. For instance, N-dealkylation to norhydrocodone is a more prominent pathway in dogs, while O-demethylation to hydromorphone is more significant in rats. researchgate.net Humans exhibit an intermediate metabolic profile. nih.gov
Table 2: Comparative Urinary Excretion of Hydrocodone Metabolites in Different Species (% of Total Drug Recovered) Data adapted from Cone et al., 1978. nih.govresearchgate.net
| Metabolite | Human | Rat | Guinea Pig | Rabbit | Dog |
|---|---|---|---|---|---|
| Hydrocodone | 13.4 | 0.5 | 1.8 | 0.9 | 1.1 |
| Norhydrocodone | 2.2 | N/D | 1.2 | N/D | 12.0 |
| Hydromorphone | 5.0 | 1.1 | 10.1 | 0.5 | 0.4 |
| 6-α-hydrocodol | 1.8 | 2.5 | 1.0 | 0.1 | 0.3 |
| 6-β-hydrocodol | 3.3 | 11.4 | 22.7 | 9.1 | 3.1 |
N/D: Not Detected
These studies, which rely on the precise quantification enabled by deuterated standards, are essential for selecting the appropriate animal model for preclinical studies and for extrapolating metabolic data to humans.
Impact of Deuteration on Metabolic Stability and Pathway Switching
However, blocking or slowing one metabolic pathway can sometimes cause the drug to be metabolized through alternative routes. osti.govresearchgate.net This phenomenon is known as "metabolic switching" or "metabolic shunting". nih.govjuniperpublishers.com For example, if the O-demethylation of hydrocodone is slowed by deuteration at the methoxy (B1213986) group, the metabolism might shift towards the N-demethylation pathway, leading to a higher proportion of norhydrocodone relative to hydromorphone. osti.gov
Research Applications of Hydrocodone D3 As an Internal Standard
Development of Quantitative Assays for Opioid Analytes
The development of robust and accurate quantitative assays for opioid analytes is paramount in clinical diagnostics, pain management, and drug monitoring. Hydrocodone-d3 is instrumental in establishing these assays, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS) gcms.cznih.govdtic.milnih.govspringernature.comoup.comoup.comnih.govoup.com. These methods are designed to detect and quantify hydrocodone and its metabolites with high sensitivity and specificity. The use of this compound as an internal standard helps to correct for potential matrix effects—ion suppression or enhancement—that are common in biological samples like plasma, urine, and oral fluid gcms.cznih.govdtic.milgcms.czoup.com. This ensures that the ratio of the analyte's signal to the internal standard's signal remains consistent across different samples, regardless of variations in sample composition or instrument performance.
A significant application of this compound lies in its use for the simultaneous quantification of multiple opioid analytes within complex biological matrices. Researchers often need to measure several opioids, such as codeine, morphine, hydromorphone, and oxycodone, alongside hydrocodone, in a single analytical run. This compound, often used in combination with other deuterated opioid standards, facilitates this multi-analyte approach gcms.cznih.govdtic.milnih.govspringernature.comoup.comoup.comnih.govoup.comoup.comlcms.czoup.comoup.comfaa.govlcms.cz.
Studies have demonstrated the efficacy of using this compound in developing assays for oral fluid, plasma, and urine. For instance, a validated LC-MS/MS method for oral fluid analysis reported a within-run precision of 4% and a between-run precision of 6.2% for hydrocodone when using deuterated internal standards nih.govoup.com. Another study achieved linearity over a range of 1–100 ng/mL with correlation coefficients ≥0.998 for hydrocodone quantification in human plasma using a mixture of deuterated internal standards including Hydrocodone-d6 and Northis compound dtic.mil. The lower limit of quantification (LLOQ) for hydrocodone in urine has been reported as low as 5 ng/mL, with limits of detection (LOD) at 2.5 ng/mL, underscoring the sensitivity achievable with these methods oup.com.
Method Development for Forensic Toxicology Research
In forensic toxicology, the accurate identification and quantification of controlled substances are critical for legal and investigative purposes. This compound is an indispensable tool in developing and validating analytical methods used in this field lcms.czcerilliant.comcaymanchem.comsigmaaldrich.com. Forensic laboratories employ these methods to analyze biological samples such as post-mortem blood, urine, and oral fluid to detect drug use, assess impairment, or investigate overdose cases lcms.czoup.comfaa.govcerilliant.comcaymanchem.comsigmaaldrich.comnih.gov.
The high selectivity and sensitivity offered by LC-MS/MS and GC-MS/MS, coupled with the use of stable isotope-labeled internal standards like this compound, are essential for reliable forensic analysis, especially when dealing with complex matrices and potentially low analyte concentrations gcms.czgcms.cz. Research in this area has focused on developing methods that can accurately quantify hydrocodone and its metabolites in post-mortem samples, achieving detection limits in the nanogram per milliliter range oup.comfaa.gov. For example, a method for post-mortem blood analysis demonstrated a linearity range of 25–3,000 ng/mL with correlation coefficients (r²) greater than 0.99, and extraction recovery exceeding 60% oup.com.
Applications in Bioanalytical Research for Opioid Pharmacokinetic Studies
Understanding the pharmacokinetic (PK) profile of a drug—how it is absorbed, distributed, metabolized, and excreted—is fundamental to its therapeutic use and safety assessment. Hydrocodone, being a widely prescribed analgesic, requires detailed PK studies dtic.milnih.govfrontiersin.org. This compound is a critical internal standard for these studies, ensuring the accuracy and precision of measurements of hydrocodone and its metabolites in biological fluids such as plasma and brain tissue over time dtic.milnih.govfrontiersin.org.
A study investigating the impact of CYP2D6 on hydrocodone analgesia utilized this compound as an internal standard for quantifying hydrocodone in brain tissue and plasma nih.gov. This research highlighted the importance of stable isotope-labeled standards for accurate bioanalysis in PK studies. Another study successfully applied a validated LC-MS/MS method using a suite of deuterated internal standards, including Hydrocodone-d6 and Northis compound, to analyze hydrocodone and its metabolites in human plasma, reporting high precision (intra-day ≤5.6%, inter-day ≤8.1%) and accuracy dtic.mil.
Reference Standard Applications in Quality Control and Proficiency Testing Schemes
This compound is widely recognized and utilized as a certified reference material (CRM) or as a component within CRM mixtures for quality control (QC) and proficiency testing (PT) programs cerilliant.comcaymanchem.comsigmaaldrich.comlgcstandards.com. In laboratory settings, CRMs are essential for establishing and maintaining the accuracy and reliability of analytical methods. By using this compound as part of QC samples, laboratories can monitor the performance of their assays, ensuring that results are consistent and traceable cerilliant.comcaymanchem.comsigmaaldrich.comlgcstandards.com.
Furthermore, participation in PT schemes, where laboratories analyze blind samples to assess their performance against external benchmarks, relies heavily on the quality of the reference standards used. The availability of well-characterized standards like this compound is critical for laboratories to achieve accurate results in PT exercises, thereby maintaining accreditation and demonstrating competence woah.org. These standards are vital for validating new analytical methods and for the ongoing assurance of analytical quality.
Data Table: Representative Validation Parameters for Hydrocodone Quantification Using this compound as Internal Standard
The following table illustrates typical validation parameters achieved in quantitative assays for hydrocodone using this compound as an internal standard, based on findings from various research studies.
| Parameter | Typical Value/Range | Notes |
| Analyte | Hydrocodone | |
| Internal Standard | This compound | Stable isotope-labeled analog |
| Matrix | Plasma, Urine, Oral Fluid, Blood | Complex biological matrices |
| Assay Technique | LC-MS/MS or GC-MS/MS | High sensitivity and selectivity |
| Linearity Range | 1–350 ng/mL | Studies report ranges from 0.4-150 ng/mL to 1-1000 ng/mL, depending on the matrix and application nih.govdtic.milnih.govoup.comoup.comnih.govoup.com |
| Correlation Coefficient (r²) | ≥0.990 | Indicative of a linear relationship between analyte concentration and signal response dtic.milnih.govnih.govoup.comoup.com |
| Lower Limit of Quantitation (LLOQ) | 1–5 ng/mL | Varies by matrix and method; e.g., 5 ng/mL in urine oup.com, 1 ng/mL in plasma dtic.mil |
| Within-run Precision (%CV) | < 5% | Reported values range from <3% to 6.2% for hydrocodone nih.govoup.comoup.com |
| Between-run Precision (%CV) | < 7% | Reported values range from <3% to 8.1% for hydrocodone nih.govdtic.miloup.comoup.com |
| Accuracy (%Bias) | ±15% at LLOQ, ±10% at other concentrations | Generally within acceptable bioanalytical guidelines dtic.miloup.comoup.comnih.govoup.com |
| Extraction Recovery | >60% | Reported values vary, but generally good for SPE or LLE methods dtic.miloup.com |
| Matrix Effect | Controlled (<20% ion suppression/enhancement) | Mitigated by using deuterated IS and matrix-matched calibrators gcms.cznih.govdtic.milgcms.czoup.comoup.com |
Note: Specific values can vary based on the exact analytical method, instrumentation, and biological matrix used.
Compound List
Hydrocodone
this compound
Northis compound
Hydromorphone
Hydromorphone-d3
Oxycodone
Oxymorphone
Codeine
Codeine-d3
Morphine
Morphine-d3
6-Acetylmorphine (6-MAM)
6-Acetylmorphine-d6
Dihydrocodeine
Dihydrocodeine-d6
Fentanyl
Fentanyl-d5
Methadone
Methadone-d3
Benzoylecgonine
Benzoylecgonine D3
Cocaine
Cocaine D3
Alprazolam
Citalopram
Citalopram D6
Cyclobenzaprine
Cyclobenzaprine HCl
Dextromethorphan
Dextromethorphan D3
Diazepam
Diphenhydramine
Diphenhydramine D3
Ecgonine
EDDP
EDDP D3
Heroin
Heroin-d9
Hydrocodol
Hydrocodone-d6
Hydromorphone-3-glucuronide
Hydromorphone-d6
Meperidine
Meperidine D4
Norbuprenorphine-glucuronide
Norcodeine
Norfentanyl
Norfentanyl-d5
Noroxycodone
Noroxycodone-D3
Nortriptyline
Nortriptyline HCl
O-Desmethyl-cis-tramadol
O-Desmethyl-cis-tramadol-D6
Opiate-related disorders
Oxycodone D3
Oxymorphone D3
Promethazine
Promethazine-d3 HCl
Thebaine
Tramadol
Tramadol-13C, D3
Trazodone
Trazodone-d6
Zolpidem
Zolpidem-d6
Q & A
Q. What is the role of Hydrocodone-D₃ in validating analytical methods for opioid quantification in biological samples?
Hydrocodone-D₃ is a deuterated internal standard used to enhance specificity and accuracy in mass spectrometry (MS)-based assays. Its isotopic labeling minimizes matrix interference, enabling precise quantification of hydrocodone in complex biological matrices (e.g., blood, urine). Researchers employ solid-phase extraction (SPE) combined with liquid chromatography-tandem MS (LC-MS/MS), where Hydrocodone-D₃ corrects for variability in ionization efficiency and recovery rates . Method validation requires assessing linearity, precision, and limits of quantification (LOQ) using calibration curves spiked with Hydrocodone-D₃ .
Q. How should researchers integrate Hydrocodone-D₃ into LC-MS protocols to ensure pharmacokinetic data reliability?
Hydrocodone-D₃ is added to biological samples prior to extraction to account for procedural losses. Key steps include:
- Sample Preparation: Use deuterated standards at consistent concentrations (e.g., 50 ng/mL) to normalize extraction efficiency .
- Ionization Control: Monitor the parent-to-product ion transitions of Hydrocodone-D₃ (e.g., m/z 306 → 199) alongside unlabeled hydrocodone (m/z 303 → 199) to correct for signal drift .
- Data Normalization: Calculate analyte-to-internal standard peak area ratios to minimize batch-to-batch variability .
Q. What are the critical factors in experimental design when using Hydrocodone-D₃ for opioid metabolism studies?
- Hypothesis-Driven Workflows: Formulate hypotheses around specific metabolic pathways (e.g., CYP3A4-mediated N-demethylation) and validate using human liver microsomes or in vivo models .
- Controls: Include negative controls (samples without Hydrocodone-D₃) to confirm the absence of cross-reactivity .
- Replication: Design studies with triplicate measurements and independent replicates to assess intra- and inter-assay precision .
Advanced Research Questions
Q. How can Hydrocodone-D₃ resolve contradictions in hydrocodone pharmacokinetic data across studies?
Contradictions often arise from differences in study populations, dosing regimens, or analytical methods. To address this:
- Meta-Analysis: Use Hydrocodone-D₃-calibrated data from multiple studies to normalize results and perform pooled pharmacokinetic modeling .
- Sensitivity Analysis: Test how variables like renal impairment or drug-drug interactions affect hydrocodone clearance using Hydrocodone-D₃ as a tracer .
- Cross-Validation: Compare results from LC-MS (using Hydrocodone-D₃) with alternative techniques like immunoassays to identify methodological biases .
Q. What advanced bioanalytical strategies improve the detection of hydrocodone metabolites using Hydrocodone-D₃?
- High-Resolution MS (HRMS): Pair Hydrocodone-D₃ with HRMS to distinguish isobaric metabolites (e.g., hydromorphone vs. norhydrocodone) via exact mass measurements .
- Stable Isotope Labeling: Co-administer multiple deuterated standards (e.g., Hydrocodone-D₃ and hydromorphone-D₃) to track parallel metabolic pathways .
- Data-Independent Acquisition (DIA): Use DIA-MS workflows with Hydrocodone-D₃ to enable retrospective analysis of untargeted metabolites .
Q. How can researchers optimize Hydrocodone-D₃-based assays for multi-center opioid studies?
- Standardized Protocols: Develop harmonized SOPs for sample preparation, instrument calibration, and data reporting to minimize inter-laboratory variability .
- Blinded QC Samples: Distribute Hydrocodone-D₃-spiked quality control (QC) samples with undisclosed concentrations to validate participating labs .
- Data Sharing Platforms: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to share Hydrocodone-D₃-calibrated datasets, enabling cross-study comparisons .
Q. What methodological frameworks support the use of Hydrocodone-D₃ in cross-disciplinary opioid research?
- PICO Framework: Structure research questions around Population (e.g., chronic pain patients), Intervention (hydrocodone dosing), Comparison (placebo or alternative opioids), and Outcome (plasma concentration quantified via Hydrocodone-D₃) .
- Systems Pharmacology: Integrate Hydrocodone-D₃-derived pharmacokinetic data with pharmacodynamic models to predict efficacy and toxicity in subpopulations .
- Ethical Review: Ensure compliance with guidelines for handling controlled substances and deuterated standards in human/animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
